molecular formula C6H8F3N3 B1376665 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole CAS No. 1248135-05-8

3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole

Cat. No.: B1376665
CAS No.: 1248135-05-8
M. Wt: 179.14 g/mol
InChI Key: PLOKFVJEYIEYLG-UHFFFAOYSA-N
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Description

3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with an ethyl group and a trifluoroethyl group. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole can be achieved through a [3+2] cycloaddition reaction. This involves the reaction of nitrile imines with trifluoroacetonitrile. The nitrile imines are generated in situ from hydrazonyl chloride, and the reaction is typically carried out in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the [3+2] cycloaddition reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the trifluoroethyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole is unique due to the presence of both an ethyl group and a trifluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoroethyl group, in particular, imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-2-4-10-5(12-11-4)3-6(7,8)9/h2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOKFVJEYIEYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
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3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
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3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
Reactant of Route 4
3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
Reactant of Route 5
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3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
Reactant of Route 6
3-ethyl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole

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